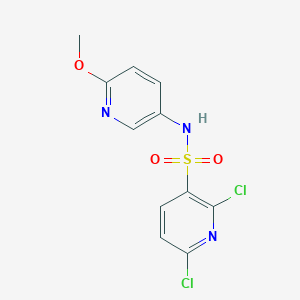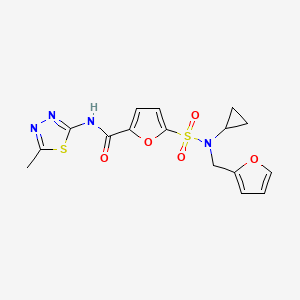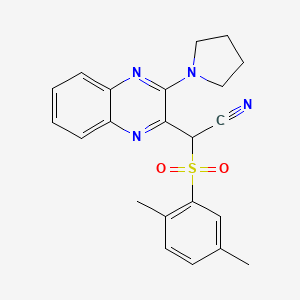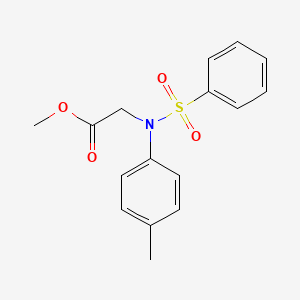![molecular formula C11H13N3O B2703103 2-[2-(1H-imidazol-1-yl)ethoxy]aniline CAS No. 464913-73-3](/img/structure/B2703103.png)
2-[2-(1H-imidazol-1-yl)ethoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-(1H-imidazol-1-yl)ethoxy]aniline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their therapeutic potential . For instance, Hadizadeh et al. synthesized a compound similar to “this compound” and evaluated its antihypertensive potential .Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring attached to an ethoxy group and an aniline group . The presence of these functional groups contributes to the compound’s chemical properties and reactivity.Wissenschaftliche Forschungsanwendungen
DNA-binding Studies and Antioxidant Activities
A study by (Wu et al., 2014) explored ligands related to 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, focusing on their DNA-binding properties and antioxidant activities. They found that these ligands and their complexes exhibit potential as scavengers to eliminate hydroxyl and superoxide radicals, suggesting applications in protecting against oxidative stress.
Electrochemical and Antioxidative Activities
Another study by (Wu et al., 2015) synthesized and characterized complexes containing bis(N-ethylbenzimidazol-2-ylmethyl)aniline, showing strong antioxidant properties. These complexes demonstrated superior radical scavenging activity compared to standard antioxidants like vitamin C, indicating their potential in oxidative stress-related applications.
Reactivity and Synthesis
Research by (Sinnema & Arens, 2010) investigated the reactivity of ethoxyacetylene, structurally similar to this compound, with hydrazoic acid. This study contributes to understanding the chemical behavior and synthesis pathways of related compounds.
Chemosensor for Aluminum Ion
Research by (Shree et al., 2019) developed chemosensors based on imidazole compounds for detecting aluminum ions in cells. This demonstrates the application of such compounds in biological imaging and sensing technologies.
Antimicrobial Activity
A study by (Banoji et al., 2022) reported on substituted anilines, including structures similar to this compound, showing significant antibacterial and antifungal activity. This suggests potential applications in developing new antimicrobial agents.
Water Decontamination
The study by (Ahmed et al., 2012) explored the use of aniline-based pharmaceuticals, including compounds structurally related to this compound, in water decontamination, indicating their potential in environmental applications.
Safety and Hazards
The safety information for “2-[2-(1H-imidazol-1-yl)ethoxy]aniline” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions for “2-[2-(1H-imidazol-1-yl)ethoxy]aniline” and similar imidazole-containing compounds are likely to involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds may play a significant role in the development of new drugs to address various health conditions.
Eigenschaften
IUPAC Name |
2-(2-imidazol-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIICVXQZMZRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2703022.png)
![ethyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2703023.png)
![2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2703025.png)
![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2703028.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2703030.png)
![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2703031.png)
![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2703033.png)



![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2703041.png)

